molecular formula C11H15NO B1487814 1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol CAS No. 1082268-36-7

1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol

Cat. No.: B1487814
CAS No.: 1082268-36-7
M. Wt: 177.24 g/mol
InChI Key: MDEPBUWCCOZURR-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol (IUPAC name: 1-(aminomethyl)-6-methyl-2,3-dihydro-1H-inden-1-ol) is a bicyclic organic compound featuring an indene core substituted with an aminomethyl group at position 1, a hydroxyl group at position 1, and a methyl group at position 4.

  • Steric and Electronic Features: The aminomethyl group (-CH2NH2) provides nucleophilic and hydrogen-bonding capabilities, while the methyl substituent at position 6 introduces steric bulk that may influence molecular interactions .
  • Synthesis and Reactivity: Similar compounds, such as 1-[(methylamino)methyl]-2,3-dihydro-1H-inden-1-ol (CAS 1409881-94-2), are synthesized via reductive amination or nucleophilic substitutions, suggesting analogous pathways for the target compound .
  • Biological Relevance: Indenol derivatives are studied for applications in medicinal chemistry, including as antioxidants or enzyme modulators, though specific biological data for this compound remain undocumented .

Properties

IUPAC Name

1-(aminomethyl)-6-methyl-2,3-dihydroinden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-2-3-9-4-5-11(13,7-12)10(9)6-8/h2-3,6,13H,4-5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEPBUWCCOZURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC2(CN)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an indene framework with an aminomethyl group and a hydroxyl group, contributing to its diverse reactivity. Its molecular formula is C11H13NC_{11}H_{13}N with a molecular weight of approximately 175.23 g/mol. The presence of both amino and hydroxyl functionalities enhances its potential for biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Preliminary studies suggest it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism involves interaction with microbial cell membranes, leading to disruption and cell death.

Anticancer Potential

This compound has been investigated for anticancer properties , particularly its ability to induce apoptosis in cancer cells. The mechanism of action appears to involve the inhibition of specific signaling pathways that are crucial for cell survival and proliferation.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective effects , which could be beneficial in treating neurodegenerative diseases. Its potential interaction with neurotransmitter systems may contribute to mood regulation and cognitive enhancement .

The biological effects of this compound are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to alterations in enzymatic activity, resulting in various biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Case Studies

Several studies have highlighted the compound's efficacy:

  • Antimicrobial Study : A study demonstrated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
  • Cancer Cell Line Research : In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer agent.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
This compound Indene structure with amino and hydroxyl groupsAntimicrobial, anticancer, neuroprotective
Indanone Lacks amino groupLimited biological activity
2-Acetylindole Indole structureAnticancer properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(aminomethyl)-6-methyl-2,3-dihydroinden-1-ol and related indenol/indenone derivatives:

Compound Substituents Molecular Formula Key Features Potential Applications References
This compound -OH, -CH2NH2, -CH3 (positions 1, 1, 6) C11H15NO Combines hydroxyl and aminomethyl groups for dual reactivity; methyl group enhances steric bulk. Medicinal chemistry (hypothetical: enzyme inhibition, receptor binding).
1-[(Methylamino)methyl]-2,3-dihydro-1H-inden-1-ol (CAS 1409881-94-2) -OH, -CH2N(CH3)H (positions 1, 1) C11H15NO Methylamino group reduces nucleophilicity compared to aminomethyl; altered hydrogen-bonding capacity. Organic synthesis intermediates; potential CNS agents.
6-Amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol (CAS 252005-94-0) -OH, -NH2, -CH(CH3)2 (positions 1, 6, 3) C11H15NO Dimethyl substitution at position 3 increases steric hindrance, potentially stabilizing the molecule. Materials science (sterically hindered amines); drug delivery systems.
6-(Aminomethyl)-2,3-dihydro-1H-inden-1-one (CAS 1199782-73-4) -C=O, -CH2NH2 (positions 1, 6) C10H11NO Ketone group enhances electrophilicity; aminomethyl enables nucleophilic reactions. Precursor for heterocyclic synthesis (e.g., indole derivatives).
6-tert-Butyl-2,3-dihydro-1H-inden-5-ol (CAS 1623-09-2) -OH, -C(CH3)3 (positions 5, 6) C13H18O tert-Butyl group improves lipophilicity; may enhance membrane permeability. Antioxidant applications; hydrophobic scaffold design.
(1R)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride -NH2·HCl, -OCHF2 (positions 1, 6) C10H12ClF2NO Difluoromethoxy group increases metabolic stability; hydrochloride salt improves solubility. Pharmaceutical candidates (e.g., kinase inhibitors).

Key Comparative Insights

Functional Group Impact: The aminomethyl group in the target compound distinguishes it from analogs like 6-tert-butyl-2,3-dihydro-1H-inden-5-ol (CAS 1623-09-2), which lacks nitrogen-based functionality. This group enables participation in Schiff base formation or coordination chemistry, critical for metal-catalyzed reactions . Hydroxyl vs.

Steric and Electronic Effects: Methyl vs. Dimethyl Substitution: 6-Amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol (CAS 252005-94-0) demonstrates how geminal dimethyl groups stabilize the indene ring, a feature absent in the target compound but relevant for stability in acidic conditions .

The hydrochloride salt form of (1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-amine highlights the importance of salt formation in optimizing pharmacokinetic properties, a strategy applicable to the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol
Reactant of Route 2
1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol

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